Stereochemical Identity vs. Racemate
The (R)-enantiomer (CID 130655096) possesses exactly 1 defined atom stereocenter and 0 undefined atom stereocenters, as computed by PubChem [1]. In contrast, the racemic mixture 1-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine (CID 55295422, CAS 1270518-97-2) has 0 defined and 1 undefined atom stereocenter [2]. The (S)-enantiomer (CID 130703501, CAS 1213479-52-7) has 1 defined stereocenter with opposite configuration (SMILES: N[C@@H](C)C1=CC(Cl)=NC(C) vs. N[C@H](C)C1=CC(Cl)=NC(C) for the (R)-form) [3]. This stereochemical distinction is not interchangeable: chiral HPLC or SFC methods have been developed to separate pyridyl ethylamine enantiomers, with enantiomeric excess (ee) values of 90–98% achievable via lipase-catalyzed kinetic resolution of related 1-(pyridin-2-yl)ethylamine substrates [4].
| Evidence Dimension | Defined atom stereocenter count |
|---|---|
| Target Compound Data | 1 defined, 0 undefined (PubChem CID 130655096) |
| Comparator Or Baseline | Racemate: 0 defined, 1 undefined (PubChem CID 55295422); (S)-enantiomer: 1 defined (opposite configuration, CID 130703501) |
| Quantified Difference | Qualitative binary difference; ee achievable via enzymatic resolution: 90–98% for related pyridyl ethylamines |
| Conditions | PubChem computed stereochemistry; enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B) for pyridyl ethylamine class |
Why This Matters
For procurement decisions in asymmetric synthesis or chiral drug discovery, a defined single enantiomer eliminates the 50% inactive/distorting isomer present in the racemate, directly impacting stereochemical outcome and biological assay reproducibility.
- [1] PubChem. (2025). CID 130655096: (R)-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine. Computed Properties: Defined Atom Stereocenter Count = 1. View Source
- [2] PubChem. (2025). CID 55295422: 1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine (Racemate). Computed Properties: Undefined Atom Stereocenter Count = 1. View Source
- [3] PubChem. (2025). CID 130703501: (1S)-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine. View Source
- [4] Torre, O., Busto, E., Gotor-Fernández, V., & Gotor, V. (2007). Enzymatic Preparation of Novel Aminoalkylpyridines using Lipases in Organic Solvents. Advanced Synthesis & Catalysis, 349(8-9), 1481-1488. View Source
